5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
Description
Properties
IUPAC Name |
5-benzyl-2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-17(23)16(22)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPWSXSXHZVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process:
Formation of the 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This step may involve the cyclization of a corresponding hydrazide with suitable reagents.
Attachment of the benzyl and sulfanyl groups: : This can be achieved via nucleophilic substitution reactions, where the oxadiazole moiety is functionalized with a benzyl group and a sulfanyl moiety.
Construction of the pyrimidinol ring: : This crucial step often involves cyclization reactions, where appropriate precursors are subjected to conditions that favor the formation of the pyrimidinol ring.
Industrial Production Methods
Industrial-scale production of this compound might involve more streamlined and cost-effective synthetic routes. Optimizations in reaction conditions such as solvent selection, temperature control, and catalysts usage ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation to form corresponding sulfoxide or sulfone derivatives.
Substitution Reactions:
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Nucleophiles: : Like amines, thiols, or alcohols for substitution reactions.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Substitution Products: : Compounds with varied functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry
The compound is used as a starting material for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology
Medicine
Research suggests potential therapeutic applications, possibly in the design of novel drugs targeting specific pathways.
Industry
Used in the development of new materials with desired properties, such as polymers and advanced coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are typically mediated through its interaction with specific enzymes or receptors. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified from literature, particularly those sharing heterocyclic cores, sulfanyl linkages, or halogenated aryl groups. Below is a comparative analysis based on structural and inferred functional properties:
Table 1: Structural Comparison of Key Compounds
| Compound Name (CAS No.) | Core Heterocycle | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrimidinol | Benzyl, methylsulfanyl-oxadiazole, 3-chloro-4-fluorophenyl | Oxadiazole, sulfanyl, halogens |
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (476485-80-0) | Triazole | 4-chlorophenyl, 4-methylphenyl, indazolyl-acetamide | Triazole, sulfanyl, amide |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (566188-43-0) | Triazole | 4-chloro-3-(trifluoromethyl)phenyl, thiophen-2-yl, ethyl | Triazole, sulfanyl, trifluoromethyl |
Key Observations:
Heterocyclic Core Differences: The target compound’s 1,2,4-oxadiazole ring is distinct from the triazole cores in analogs. Oxadiazoles are known for their electron-deficient nature and metabolic resistance, whereas triazoles offer hydrogen-bonding capabilities and aromatic stability . The pyrimidinol core in the target compound may enable π-π stacking interactions, unlike the acetamide-linked indazole or thiophene groups in analogs.
The benzyl group in the target compound may improve membrane permeability relative to bulkier substituents like thiophen-2-yl or indazol-6-yl.
Functional Group Implications :
- Sulfanyl linkages in all compounds suggest a role in modulating solubility or serving as bioisosteres for ethers or amines.
- The acetamide group in analogs (e.g., 566188-43-0) could confer hydrogen-bonding interactions absent in the target compound’s methylsulfanyl-oxadiazole moiety .
Research Findings and Limitations
For instance:
- lists structural analogs but lacks experimental data (e.g., IC₅₀ values, solubility, stability) for direct comparison .
Thus, while structural differences suggest divergent pharmacological profiles, empirical studies are required to validate these hypotheses.
Biological Activity
5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzyl group : Enhances lipophilicity and biological activity.
- Chloro and fluorine substituents : Potentially improve binding affinity to biological targets.
- Oxadiazole moiety : Known for its role in various pharmacological activities.
Molecular Formula
The molecular formula of the compound is .
IUPAC Name
The IUPAC name is 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group may facilitate binding to active sites, mimicking natural substrates. Additionally, the presence of halogen atoms (chlorine and fluorine) can enhance binding affinity through halogen bonding interactions.
Potential Targets
Research indicates that compounds with similar structures often target:
- Enzymes involved in metabolic pathways.
- Receptors associated with cell signaling processes.
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance:
- In vitro assays : Compounds with similar oxadiazole moieties exhibited cytotoxicity against various cancer cell lines.
- Mechanistic studies : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Activity
The presence of the benzyl and oxadiazole groups suggests potential antimicrobial properties:
- Bacterial assays : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal assays : Some derivatives have shown antifungal activity in laboratory settings.
Case Studies
Recent research has highlighted the biological activity of related compounds:
- A study demonstrated that a structurally similar oxadiazole derivative exhibited significant anticancer activity in human breast cancer cells (MCF-7) with an IC50 value of 10 µM .
- Another study reported that compounds containing the 3-chloro-4-fluorophenyl group showed enhanced binding affinity to specific protein targets, which could lead to improved therapeutic efficacy .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
